4-(3-Ethoxyphenoxy)benzoic acid
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Overview
Description
4-(3-Ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of an ethoxy group attached to a phenoxybenzoic acid structure
Scientific Research Applications
4-(3-Ethoxyphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for 4-(3-Ethoxyphenoxy)benzoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, and antibiotic photodegradation properties of new coordination polymers . Another paper discusses the synthesis and pharmacological activity of 3-Phenoxybenzoic acid derivatives .
Mechanism of Action
Target of Action
It’s known that phenolic compounds, which this molecule is a derivative of, have a wide range of biological activities, including antioxidant and antibacterial properties .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals, or as antibacterials, disrupting bacterial cell walls .
Biochemical Pathways
The biosynthesis of phenolic compounds like 4-(3-Ethoxyphenoxy)benzoic acid involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites in plants, including phenolic acids
Pharmacokinetics
Benzoic acid, a related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This could potentially provide some insight into the pharmacokinetics of this compound.
Result of Action
Phenolic compounds are known to have a variety of effects at the molecular and cellular level, including antioxidant activity and potential anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as soil composition, temperature, and microbial activity can affect the degradation and effectiveness of these compounds . .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as this compound, are involved in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, although the specific interactions of 4-(3-Ethoxyphenoxy)benzoic acid have not been detailed in the literature.
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Benzoic acid derivatives are known to be involved in various metabolic pathways , but the specific pathways and interactions of this compound with enzymes or cofactors remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethoxyphenoxy)benzoic acid typically involves the reaction of 3-ethoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-(3-carboxyphenoxy)benzoic acid.
Reduction: Formation of 4-(3-ethoxyphenoxy)benzyl alcohol.
Substitution: Formation of 4-(3-ethoxyphenoxy)-2-nitrobenzoic acid or 4-(3-ethoxyphenoxy)-2-bromobenzoic acid.
Comparison with Similar Compounds
4-Phenoxybenzoic acid: Similar structure but lacks the ethoxy group.
4-(4-Ethoxyphenoxy)benzoic acid: Similar structure with the ethoxy group in a different position.
4-(3-Methoxyphenoxy)benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 4-(3-Ethoxyphenoxy)benzoic acid is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(3-ethoxyphenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-18-13-4-3-5-14(10-13)19-12-8-6-11(7-9-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYUBEOMRGCAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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